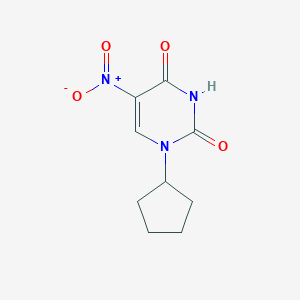

1-cyclopentyl-5-nitropyrimidine-2,4-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

1-cyclopentyl-5-nitropyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O4/c13-8-7(12(15)16)5-11(9(14)10-8)6-3-1-2-4-6/h5-6H,1-4H2,(H,10,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCEFQKMAFHXHKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C=C(C(=O)NC2=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30160202 | |

| Record name | N(1)-Cyclopentyl-5-nitropyrimidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30160202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137487-63-9 | |

| Record name | N(1)-Cyclopentyl-5-nitropyrimidine-2,4-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137487639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N(1)-Cyclopentyl-5-nitropyrimidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30160202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Characterization of 1 Cyclopentyl 5 Nitropyrimidine 2,4 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).

One-Dimensional NMR (¹H, ¹³C) for Chemical Shift Analysis and Proton/Carbon Assignments

For the parent compound, 5-nitrouracil (B18501), the ¹H NMR spectrum is characterized by a singlet at approximately 8.84 ppm in DMSO-d₆, which is assigned to the C6-H proton. guidechem.com The strong deshielding effect of the adjacent electron-withdrawing nitro group and the two carbonyl groups results in this downfield chemical shift. The N-H protons of the uracil (B121893) ring typically appear as broad signals, which can be confirmed by D₂O exchange.

In the case of 1-cyclopentyl-5-nitropyrimidine-2,4-dione, the C6-H proton would be expected to show a similar downfield shift. The introduction of the cyclopentyl group at the N1 position would introduce a new set of signals in the upfield region of the ¹H NMR spectrum. A multiplet, integrating to one proton, would be expected for the methine proton of the cyclopentyl ring directly attached to the nitrogen (N1-CH). The remaining eight methylene (B1212753) protons of the cyclopentyl ring would likely appear as a series of complex multiplets.

The ¹³C NMR spectrum of 5-nitrouracil in DMSO-d₆ shows distinct signals for the carbonyl carbons (C2 and C4), the carbon bearing the nitro group (C5), and the C6 carbon. guidechem.com The carbonyl carbons, C2 and C4, are observed at approximately 147.9 ppm and 155.5 ppm, respectively. guidechem.com The C5 carbon, directly attached to the nitro group, is found at around 125.1 ppm, while the C6 carbon appears at approximately 149.8 ppm. guidechem.com

For this compound, the chemical shifts of the pyrimidine (B1678525) ring carbons would be influenced by the N1-cyclopentyl substitution. The C2 and C6 carbons would likely experience a downfield shift due to the electronic effect of the alkyl group. The cyclopentyl group itself would exhibit characteristic signals, with the N1-CH carbon appearing at a downfield position compared to the other methylene carbons of the ring due to its direct attachment to the electronegative nitrogen atom.

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| C6-H | ~8.8 | - |

| N3-H | Broad, variable | - |

| N1-CH (cyclopentyl) | Multiplet | Downfield shift |

| -(CH₂)₄- (cyclopentyl) | Complex multiplets | Upfield shifts |

| C2 | - | ~148-150 |

| C4 | - | ~155-157 |

| C5 | - | ~125 |

| C6 | ~150-152 |

Two-Dimensional NMR (COSY, HMBC, HSQC) for Connectivity and Structural Elucidation

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning proton and carbon signals and confirming the connectivity of the molecular framework.

COSY (Correlation Spectroscopy): A COSY spectrum of this compound would be instrumental in establishing the proton-proton coupling network within the cyclopentyl ring. Cross-peaks would be observed between the N1-CH proton and the adjacent methylene protons, as well as between the different methylene protons of the cyclopentyl ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment would reveal the direct one-bond correlations between protons and their attached carbons. This would allow for the definitive assignment of the ¹³C signals for the N1-CH and the other methylene carbons of the cyclopentyl ring. A cross-peak between the C6-H proton and the C6 carbon would also be expected.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum provides information about longer-range (2-3 bond) correlations between protons and carbons. For this compound, key HMBC correlations would be expected between the N1-CH proton of the cyclopentyl ring and the C2 and C6 carbons of the pyrimidine ring, confirming the site of substitution. Correlations between the C6-H proton and the C4 and C5 carbons would further solidify the structural assignment.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, the molecular ion peak ([M]⁺) would be expected at m/z corresponding to its molecular weight.

The fragmentation of this compound under electron ionization (EI) would likely proceed through several characteristic pathways. A prominent fragmentation would be the loss of the nitro group (NO₂) as a radical, leading to an [M-NO₂]⁺ ion. Another expected fragmentation pathway is the loss of the cyclopentyl group, resulting in a fragment ion corresponding to the 5-nitrouracil cation. Cleavage of the cyclopentyl ring itself could also lead to a series of smaller fragment ions.

| m/z | Proposed Fragment |

|---|---|

| [M]⁺ | Molecular Ion |

| [M - NO₂]⁺ | Loss of nitro group |

| [M - C₅H₉]⁺ | Loss of cyclopentyl radical |

| [C₄H₃N₃O₄]⁺ | 5-Nitrouracil cation |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of 5-nitrouracil exhibits characteristic absorption bands related to the π → π* and n → π* transitions of the conjugated pyrimidine system, which is influenced by the nitro and carbonyl groups. The introduction of the N1-cyclopentyl group in this compound is not expected to significantly alter the main absorption maxima, as the cyclopentyl group is not part of the chromophore's conjugated system. However, minor shifts in the absorption wavelengths and changes in molar absorptivity may be observed due to the electronic effects of the alkyl substituent.

X-ray Crystallography for Solid-State Molecular Architecture and Conformation Determination

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and intermolecular interactions. While no crystal structure is available for this compound, the crystal structure of 5-nitrouracil has been reported. mdpi.com It reveals a planar pyrimidine ring and extensive intermolecular hydrogen bonding involving the N-H and carbonyl groups. mdpi.com

For this compound, a crystal structure would confirm the planarity of the pyrimidine ring and determine the conformation of the cyclopentyl substituent relative to the ring. The cyclopentyl ring would likely adopt an envelope or twist conformation. The packing in the solid state would be influenced by hydrogen bonding involving the remaining N3-H and the carbonyl and nitro groups, as well as van der Waals interactions from the cyclopentyl groups.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The FTIR spectrum of 5-nitrouracil shows characteristic absorption bands for the N-H stretching, C=O stretching, and N-O stretching of the nitro group. guidechem.com The N-H stretching vibrations typically appear as a broad band in the region of 3100-3300 cm⁻¹. The C=O stretching vibrations are observed as strong bands around 1650-1750 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group are expected in the regions of 1500-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

The FTIR spectrum of this compound would exhibit these characteristic bands, with some notable differences. The spectrum would show additional C-H stretching and bending vibrations from the cyclopentyl group in the regions of 2850-3000 cm⁻¹ and 1450-1470 cm⁻¹, respectively. The N-H stretching band would be from the N3-H only.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch | 3100-3300 |

| C-H Stretch (cyclopentyl) | 2850-3000 |

| C=O Stretch | 1650-1750 |

| NO₂ Asymmetric Stretch | 1500-1560 |

| NO₂ Symmetric Stretch | 1345-1385 |

Computational and Theoretical Investigations of 1 Cyclopentyl 5 Nitropyrimidine 2,4 Dione

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Molecular Orbital Analysis

While specific quantum chemical studies focusing exclusively on 1-cyclopentyl-5-nitropyrimidine-2,4-dione are not extensively documented, the methodologies for analyzing its analogues are well-established. Density Functional Theory (DFT) is a primary method used for these investigations, often employing functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311G**. nih.gov These calculations are fundamental to determining the electronic properties that govern the molecule's reactivity and interactions.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. For pyrimidine-2,4-dione derivatives, quantum chemical descriptors are frequently used to build predictive models of biological activity. nih.govnih.gov

The presence of the nitro group at the C5 position is a dominant factor in the electronic structure of the molecule. As a potent electron-withdrawing group, it significantly lowers the energy of the LUMO, making the molecule more susceptible to nucleophilic attack and influencing its charge distribution. This is corroborated by studies on related 5-nitropyrimidine (B80762) analogues, which show that the nitro group deactivates the pyrimidine (B1678525) ring. Advanced calculations can map the molecular electrostatic potential (MEP), visually identifying electron-rich and electron-poor regions that are crucial for molecular recognition and non-covalent interactions.

Table 1: Common Quantum Chemical Descriptors for Pyrimidine-2,4-dione Analogues

| Descriptor | Description | Relevance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept electrons; often a key descriptor in QSAR models. nih.govnih.gov |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO | Indicates chemical stability and reactivity. |

| Dipole Moment | Measure of the overall polarity of the molecule | Influences solubility and binding interactions. |

| Electron Affinity | Energy released when an electron is added | High values are relevant for radiosensitizing properties. mdpi.com |

| Density | Mass per unit volume | A physicochemical property used in QSAR models. nih.govnih.gov |

Conformational Analysis of the Cyclopentyl Ring and Pyrimidine Core

The three-dimensional structure of this compound is critical for its interaction with biological targets. Conformational analysis is the computational process of identifying the molecule's stable, low-energy shapes. This analysis focuses on two main components: the flexibility of the cyclopentyl ring and its spatial orientation relative to the planar pyrimidine core.

The cyclopentyl ring is not flat and adopts puckered conformations to relieve ring strain, primarily the "envelope" and "twist" forms. The energy barrier between these conformers is low, allowing for rapid interconversion. Theoretical methods, such as potential energy surface (PES) scanning, can be employed to rotate the bond connecting the cyclopentyl ring to the pyrimidine nitrogen (N1), thereby identifying the most stable rotational isomers (rotamers).

Molecular Docking Simulations for Ligand-Target Interactions of Pyrimidine-2,4-dione Analogues

Molecular docking is a computational technique used to predict how a ligand, such as a pyrimidine-2,4-dione derivative, binds to the active site of a protein. This method is instrumental in structure-based drug design and has been widely applied to analogues of this compound to identify potential therapeutic targets and elucidate binding mechanisms.

Studies have shown that pyrimidine-2,4-dione derivatives can inhibit a diverse range of enzymes by targeting their active sites. Common interactions involve the uracil (B121893) moiety acting as a scaffold that forms key hydrogen bonds. The carbonyl oxygens at positions 2 and 4, along with the N-H proton at position 3, frequently participate in hydrogen bonding with amino acid residues like serine, glycine, and aspartate in the protein's binding pocket. nih.gov Furthermore, the planar pyrimidine ring can engage in π–π stacking interactions with aromatic residues such as tyrosine, histidine, and phenylalanine. nih.gov

The substituents at the N1 and C5 positions play a crucial role in modulating binding affinity and selectivity. The N1-cyclopentyl group likely occupies a hydrophobic pocket within the active site, while the C5-nitro group can form specific hydrogen bonds or electrostatic interactions that enhance binding. Docking studies on 5-nitropyrimidine-2,4-dione analogues have confirmed their potential as inhibitors of inducible nitric oxide synthase (iNOS). nih.gov

Table 2: Examples of Molecular Docking Studies on Pyrimidine-2,4-dione Analogues

| Analogue Class | Target Protein | PDB ID | Key Interacting Residues |

| Pyrano[2,3-d]pyrimidine-2,4-diones | PARP-1 | 5DS3 | Gly863, Ser904, Tyr907, His862 nih.gov |

| 5-Nitropyrimidine-2,4-diones | Inducible Nitric Oxide Synthase (iNOS) | 1NSI | Trp366, Arg260, Gln257 nih.gov |

| Aminopyrimidine-diones | BRD4 | 3MXF | Asn140, Tyr97, Pro82 |

| Dihydropyrimidinones | α-glucosidase | 2QMJ | Asp214, Glu276, Asp349 |

Molecular Dynamics (MD) Simulations for Ligand-Protein Binding Dynamics

Following molecular docking, which provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of the ligand-protein complex over time. MD simulations provide valuable insights into the stability of the predicted binding mode and the nature of the interactions under more realistic, solvated conditions.

In a typical MD simulation, the docked complex is placed in a water box with ions to create a physiological environment. The simulation then calculates the trajectory of every atom over a set period, often ranging from nanoseconds to microseconds. For pyrimidine-2,4-dione analogues, MD simulations have been used to confirm the stability of the ligand in the active site. mdpi.com

Key analyses from MD simulations include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms. A stable RMSD value over time suggests that the complex has reached equilibrium and the ligand is not dissociating from the binding pocket. Additionally, MD simulations allow for the calculation of binding free energies using methods like MM/PBSA or MM/GBSA, which provide a more accurate estimation of binding affinity than docking scores alone. These simulations can reveal the persistence of key hydrogen bonds and other interactions, validating the binding hypothesis derived from docking studies.

Theoretical Studies on Aromaticity and Tautomeric Stability of Pyrimidine-2,4-diones

The pyrimidine-2,4-dione core, also known as uracil, can exist in different tautomeric forms, which are isomers that differ in the position of a proton. The most common form is the diketo tautomer, but keto-enol and dienol forms are also possible. The relative stability of these tautomers is crucial as it can affect the molecule's hydrogen bonding patterns and, consequently, its biological activity.

Theoretical studies, primarily using DFT, are performed to calculate the relative energies of these tautomers in the gas phase and in different solvents. nih.govmdpi.com For the parent uracil molecule, the diketo form is overwhelmingly the most stable. mdpi.com However, the presence of substituents and the polarity of the solvent can shift this equilibrium. The C5-nitro group on this compound, due to its strong electron-withdrawing nature, can influence the acidity of the N-H protons and the electron density of the ring, thereby affecting tautomeric preferences.

Aromaticity is another key theoretical concept investigated in these systems. While the diketo form of uracil is often considered non-aromatic, some of its enol tautomers exhibit a degree of aromatic character. nih.gov Aromaticity is quantified using computational indices such as the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS). Studies show that tautomers with a hydroxyl group at the C4 position tend to be more aromatic. nih.gov Understanding the interplay between tautomerism and aromaticity provides a deeper insight into the intrinsic stability and electronic properties of the pyrimidine-2,4-dione scaffold.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biological Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. For pyrimidine-2,4-dione derivatives, 2D and 3D-QSAR models have been successfully developed to predict their inhibitory activities against various targets, such as HIV reverse transcriptase and Dipeptidyl peptidase-4 (DPP-4). nih.govmdpi.com

The process involves calculating a set of molecular descriptors for each compound in a dataset. These descriptors can be physicochemical (e.g., logP, molecular weight) or quantum chemical (e.g., HOMO/LUMO energies, dipole moment). nih.govnih.gov Statistical methods like Multiple Linear Regression (MLR) or more complex non-linear methods are then used to build an equation that correlates a selection of these descriptors with the observed biological activity (e.g., pIC50). nih.govnih.gov

For pyrimidine-2,4-dione analogues, descriptors such as LUMO energy, the octanol/water partition coefficient, density, and the number of hydrogen bond acceptors have been shown to be important for modeling their activity. nih.govnih.gov The resulting QSAR model, once rigorously validated, can be used to predict the activity of new, unsynthesized compounds. This allows for the in silico design of more potent inhibitors by modifying the molecular structure to optimize the key descriptors identified in the model, accelerating the drug discovery process.

Structure Activity Relationship Sar Studies of 1 Cyclopentyl 5 Nitropyrimidine 2,4 Dione Derivatives

Impact of the N1-Cyclopentyl Substitution on Binding Affinity and Selectivity

The substitution at the N1 position of the pyrimidine-2,4-dione (uracil) ring is a critical determinant of biological activity and can significantly influence binding affinity and selectivity. nih.gov The cyclopentyl group at the N1 position of the title compound introduces a bulky, lipophilic moiety that can engage in hydrophobic interactions within the binding pockets of target enzymes. While direct SAR studies on 1-cyclopentyl-5-nitropyrimidine-2,4-dione are not extensively detailed in the reviewed literature, the general principles of N1-substitution on the uracil (B121893) scaffold provide valuable insights.

The nature of the substituent at the N1 position can dictate the compound's therapeutic application. For instance, in the development of topical anti-inflammatory agents, various N1-substituents on the uracil core were explored to enhance potency. nih.gov Similarly, for antiviral activity against HIV, favorable hydrogen bond acceptor regions have been noted at the N1-substitution position, suggesting that the group's electronic properties are as crucial as its size and shape. researchgate.net

For enzyme inhibitors, the N1-substituent often orients the molecule within the active site. In the context of BRD4/PLK1 inhibitors, 1-alkyl substitutions on a 5,6-diaminouracil (B14702) core were utilized in the synthesis of potent cytotoxic agents. The alkyl group, in this case, positions the molecule for key interactions with amino acid residues like Asn140, Tyr97, and Pro82. The introduction of the cyclopentyl group, a non-polar carbocyclic ring, is expected to favor interactions with hydrophobic pockets in a target's active site, potentially enhancing binding affinity and contributing to selectivity against enzymes with complementary hydrophobic regions. ontosight.ai

Role of the 5-Nitro Group in Modulating Biological Activity and Target Interactions

The 5-nitro group is a strong electron-withdrawing group that significantly influences the electronic properties of the pyrimidine (B1678525) ring, which can, in turn, modulate biological activity. In a study of 5-nitropyrimidine-2,4-dione analogues, this moiety was central to their activity as inhibitors of nitric oxide (NO) production and inducible nitric oxide synthase (iNOS). researchgate.net The presence of a nitro group is often considered a key pharmacophore for antimicrobial activity as well. researchgate.net

Research has shown that the introduction of electron-releasing substituents on 5-nitropyrimidine-2,4-dione derivatives can lead to an enhancement of anti-inflammatory activity. rsc.orgmdpi.com This suggests a nuanced role for the 5-nitro group, where its strong electron-withdrawing nature may be essential for binding to certain targets, while its electronic influence can be modulated by other substituents on the scaffold to optimize activity for different targets. The electronic effects of substituents at the 5-position of the pyrimidine ring are crucial for establishing a structure-activity relationship and achieving selectivity for specific biological targets. mdpi.com

Contributions of Other Substituents on the Pyrimidine Scaffold to SAR

The versatility of the pyrimidine scaffold allows for extensive structural modifications, and the nature of various substituents plays a crucial role in defining the SAR. researchgate.net The capacity of the pyrimidine core to engage in hydrogen bonding and π-π interactions with enzyme active sites is key to its potency and selectivity. researchgate.net

Substitutions at different positions can significantly alter electronic properties, lipophilicity, and molecular conformation, thereby affecting interactions with biological targets. mdpi.com For example, in a series of N²,N⁴-disubstituted pyrimidine-2,4-diamines developed as CDK2/CDK9 inhibitors, the specific groups at the N2 and N4 positions were critical for potent inhibitory activity. nih.govnih.gov Similarly, in pyrido[3,2-d]pyrimidine (B1256433) derivatives targeting PI3K/mTOR, modifications at the C7 position were explored to understand the determinants of selectivity, while keeping the C2 and C4 substituents constant. mdpi.com The introduction of a substituent at C7 was found to decrease the inhibition of mTOR, highlighting the sensitivity of the scaffold to positional changes. mdpi.com These examples underscore the principle that even minor modifications to the substitution pattern on the pyrimidine ring can lead to significant changes in biological activity and target selectivity.

SAR of Pyrimidine-2,4-dione Analogues as Enzyme Inhibitors

The pyrimidine scaffold is a well-established core for the development of CDK inhibitors, which are pivotal kinases in cell cycle regulation and gene transcription. nih.govnih.gov While the title compound is a dione, related pyrimidine structures offer insights into potential SAR. For instance, a series of N²,N⁴-diphenylpyrimidine-2,4-diamines were identified as potent CDK2/CDK9 inhibitors. nih.gov Further exploration led to the synthesis of twenty-four novel N²,N⁴-disubstituted pyrimidine-2,4-diamines, with some compounds showing IC₅₀ values in the nanomolar range against both CDK2/cyclin A and CDK9/cyclin T1. nih.gov

In another study, intensive structural modifications of 5-chloro-N⁴-phenyl-N²-(pyridin-2-yl)pyrimidine-2,4-diamine derivatives led to the identification of a potent dual CDK6/9 inhibitor with good selectivity over CDK2. chemsrc.com The pyrido[2,3-d]pyrimidin-7-one scaffold has also been optimized for high selectivity toward CDK4/6. These studies collectively demonstrate that the substitution pattern around the pyrimidine core is paramount for achieving both potency and selectivity against specific CDK isoforms.

Table 1: Inhibitory Activities of Selected Pyrimidine Derivatives against CDKs

| Compound | Target | IC₅₀ (nM) | Source |

| 3g | CDK2/cyclin A | 83 | nih.gov |

| 3c | CDK9/cyclin T1 | 65 | nih.gov |

Derivatives of 5-nitropyrimidine-2,4-dione have been specifically synthesized and evaluated for their ability to inhibit nitric oxide production and iNOS activity. researchgate.net In one study, a series of fifty-two such compounds were assessed, leading to the identification of a lead compound that inhibited NO production with an IC₅₀ of 8.6 μM and iNOS activity with an IC₅₀ of 6.2 μM, without significant cytotoxicity. researchgate.net Docking studies confirmed that this compound binds effectively to the active site of iNOS. researchgate.net This research highlights the suitability of the 5-nitropyrimidine-2,4-dione scaffold for developing iNOS inhibitors. Other pyrimidine-based structures, such as 3-aroylpyrido[1,2-a]pyrimidines, have also shown promising inhibitory effects with selectivity toward inducible NOS.

Table 2: Inhibitory Potency of a 5-Nitropyrimidine-2,4-dione Analog (Compound 36)

| Activity Measured | Target/Cell Line | IC₅₀ (μM) | Source |

| NO Production Inhibition | LPS-induced RAW 264.7 cells | 8.6 | researchgate.net |

| iNOS Activity Inhibition | Inducible Nitric Oxide Synthase | 6.2 | researchgate.net |

| Cytotoxicity | RAW 264.7 cells | > 80.0 | researchgate.net |

The pyrimidine framework is also a key structural motif in the design of inhibitors for other enzyme families, including phosphodiesterases and cyclooxygenases.

Phosphodiesterase (PDE) Inhibitors: The nih.govresearchgate.netrsc.orgtriazolo[1,5-a]pyrimidine scaffold has been identified as a promising starting point for developing potent and selective inhibitors of ecto-nucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), a negative regulator of the STING pathway.

Cyclooxygenase (COX) Inhibitors: Many pyrimidine-based compounds exert anti-inflammatory effects by inhibiting COX enzymes, particularly the inducible COX-2 isoform. rsc.orgmdpi.com The SAR of pyrazolo[1,5-a]pyrimidines has been explored to create potent and selective COX-2 inhibitors, with studies showing that 6,7-disubstitution on the pyrimidine ring provided the best activity. Another study on pyrimidine-5-carbonitriles identified compounds with potent COX-2 inhibitory activity and IC₅₀ values in the submicromolar range. The results indicated that derivatives with sulfonamide phenyl moieties at the C-2 position showed higher inhibition of COX-2. Furthermore, certain pyrimidine derivatives have demonstrated high selectivity towards COX-2, with performance comparable to the established drug meloxicam.

Table 3: COX-2 Inhibitory Activity of Selected Pyrimidine Derivatives

| Compound Series | Feature | IC₅₀ Range (μM) | Source |

| Pyrimidine-5-carbonitriles | Various substitutions | 0.16 - 0.20 | |

| Pyrano[2,3-d]pyrimidines | Selected derivatives | 0.04 | mdpi.com |

Matrix Metalloproteinase (MMP) Inhibitors

The pyrimidine scaffold, particularly in fused ring systems, has been successfully utilized to develop potent and selective inhibitors of matrix metalloproteinase-13 (MMP-13), an enzyme implicated in the pathology of osteoarthritis. nih.gov The structure-activity relationship (SAR) of these derivatives hinges on two key components: a fragment that interacts with the S1' subsite of the enzyme, which is a large specificity pocket, and a functional group capable of binding the catalytic zinc ion, known as a zinc-binding group (ZBG). gsconlinepress.comgsconlinepress.com

The design of selective MMP-13 inhibitors often involves connecting a ZBG to a fused pyrimidine core, such as a quinazoline-2-carboxamide (B14221085) system, via a suitable linker. nih.gov This approach leverages the pyrimidine structure as a unique S1' binder. In one such series of fused pyrimidine derivatives, a 1,2,4-triazol-3-yl group was employed as a novel ZBG. gsconlinepress.com The resulting compounds showed potent MMP-13 inhibitory activities. gsconlinepress.com Further optimization led to a triazolone inhibitor that demonstrated excellent potency with an IC₅₀ value of 0.071 nM and over 170-fold selectivity against a panel of other MMPs and related enzymes. nih.gov

Quantitative structure-activity relationship (QSAR) studies on fused pyrimidine derivatives have revealed that inhibitory activity is influenced by various molecular descriptors. These include the number of sulfur atoms, molecular electrotopological variation, and the presence of specific atom-centered fragments, underscoring the importance of both electronic and steric properties for effective MMP-13 inhibition. gsconlinepress.com The ability to modify the pyrimidine core allows for the modulation of potency and selectivity against various MMPs. gsconlinepress.com The most recent strategies in this area have also led to the development of allosteric inhibitors based on pyrimidine and triazolopyrimidine scaffolds. nih.gov

Table 1: SAR of Fused Pyrimidine Derivatives as MMP-13 Inhibitors

| Compound Type | Key Structural Features | Target | Potency (IC₅₀) | Selectivity |

|---|---|---|---|---|

| Fused Pyrimidine-2-carboxamide | Triazolone as ZBG | MMP-13 | 0.071 nM | >170-fold vs. other MMPs |

| Fused Pyrimidine | 1,2,4-triazol-3-yl as ZBG | MMP-13 | Potent Inhibition | High |

Pyrimidine Nucleoside Phosphorylase (UrdPase, dThdPase) Inhibitors

The structure-activity relationships for inhibitors of uridine (B1682114) phosphorylase (UrdPase) and thymidine (B127349) phosphorylase (dThdPase) have been established through the evaluation of numerous pyrimidine base and nucleoside analogs. nih.gov These studies provide a basis for the rational design of new, potent inhibitors for these enzymes. nih.gov

For UrdPase, the binding of pyrimidine analogs is sensitive to substitutions at several positions. Potent inhibitors of UrdPase have been identified among derivatives of 2,6-pyridinediol. For dThdPase, a key enzyme in angiogenesis, potent inhibition is often achieved with uracil analogs. nih.gov A notable inhibitor identified from these studies is 6-benzyl-2-thiouracil. nih.gov

The general SAR findings for pyrimidine-based inhibitors of these phosphorylases indicate that:

The nature of the substituent at the C5 and C6 positions of the pyrimidine ring is critical for affinity and selectivity.

Modifications to the N1 and N3 positions can also influence inhibitory activity.

The replacement of the oxygen atom at the C2 position with sulfur can lead to potent inhibition, as seen with 6-benzyl-2-thiouracil. nih.gov

These SAR studies have allowed for the construction of detailed models for ligand binding to both UrdPase and dThdPase, guiding further drug development efforts. nih.gov

Dihydrofolate Reductase (DHFR), Thymidylate Synthetase (TSase), Thymidine Phosphorylase (TPase), and Reverse Transcriptase (RTase) Inhibitors

The pyrimidine core is a foundational scaffold for inhibitors targeting several critical enzymes involved in nucleotide metabolism and viral replication.

Dihydrofolate Reductase (DHFR) Inhibitors The 2,4-diaminopyrimidine (B92962) moiety is a classic pharmacophore for DHFR inhibitors. A well-studied series are the 2,4-diamino-5-benzylpyrimidines, whose inhibitory activity against DHFR has been extensively analyzed. nih.govacs.org QSAR studies revealed that the "active" shape of these compounds is crucial for binding. nih.gov The analysis suggests that for optimal inhibition, it is preferable to have substituents at the meta position of the benzyl (B1604629) ring rather than the para position. nih.gov Lipophilic antifolates based on dicyclic and tricyclic diaminopyrimidine derivatives have also been identified as potent inhibitors of DHFR from various species. nih.gov For instance, some derivatives show IC₅₀ values under 0.1 μM, making them significantly more potent than the benchmark inhibitor trimethoprim. nih.gov

Thymidylate Synthetase (TSase) Inhibitors Pyrimidine derivatives are central to the inhibition of TSase, an essential enzyme for DNA synthesis. The archetypal example is 5-fluorouracil (B62378) (5-FU), which acts as a mechanism-based inhibitor after metabolic activation. The SAR for this class highlights the critical role of the C5 position on the uracil ring. Substitution at this position is a key determinant of the compound's ability to form a stable ternary complex with the enzyme and its cofactor, leading to the inhibition of DNA synthesis.

Thymidine Phosphorylase (TPase) Inhibitors For TPase, another enzyme linked to angiogenesis, the SAR of uracil derivatives has been thoroughly investigated. nih.gov Studies show that substitutions at both the C5 and C6 positions of the uracil ring are critical for inhibitory potency. nih.gov A significant discovery was that 6-halouracils, when substituted at the C5 position with specific hydrophobic groups, exhibit strong inhibitory activity. nih.gov The most effective compounds feature a five- or six-membered cyclic substituent with a π-electron system at C5 and a chlorine atom at C6. nih.gov One of the most potent derivatives identified is 6-chloro-5-cyclopent-1-en-1-yluracil, which acts as a competitive inhibitor with a Kᵢ value of 0.20 µM. nih.gov

Table 2: SAR of Uracil Derivatives as TPase Inhibitors

| Compound | C5-Substituent | C6-Substituent | Inhibition Constant (Kᵢ) |

|---|---|---|---|

| 6-(2-aminoethyl)amino-5-chlorouracil | Chloro | (2-aminoethyl)amino | 165 nM |

| 6-chloro-5-cyclopent-1-en-1-yluracil | Cyclopent-1-en-1-yl | Chloro | 0.20 µM |

Reverse Transcriptase (RTase) Inhibitors Diarylpyrimidine (DAPY) derivatives represent a highly successful class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) used in anti-HIV therapy. nih.govnih.gov The SAR of DAPYs is well-defined and centers on their characteristic flexibility, which allows them to bind effectively to the NNRTI binding pocket of RT and maintain activity against mutant strains. benthamdirect.comfrontiersin.org Key SAR principles for DAPYs include:

This detailed understanding of DAPY SAR led to the development of clinically approved drugs like etravirine (B1671769) and rilpivirine. benthamdirect.com

General Principles of Pyrimidine-Based SAR in Diverse Biological Systems

The pyrimidine ring is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous natural molecules and its versatile role in drug design. nih.govresearchgate.netresearchgate.net Its widespread therapeutic applications stem from several key structural and chemical properties that allow for effective interaction with a diverse range of biological targets. researchgate.netnih.govmdpi.com

A fundamental feature of the pyrimidine scaffold is the presence of two nitrogen atoms at positions 1 and 3. These nitrogen atoms are effective hydrogen bond acceptors, a critical interaction for binding to many enzymes, such as the hinge region of protein kinases. nih.govnih.gov The ability of the pyrimidine ring to form these hydrogen bonds often allows it to anchor a molecule within a target's active site. nih.gov

The pyrimidine skeleton can be readily and strategically modified at the 2, 4, 5, and 6 positions, allowing for the fine-tuning of a compound's pharmacological profile. mdpi.com The position of substituents greatly influences biological activity. nih.gov

C2 and C4 Positions: Substitutions at these positions are often involved in establishing key hydrogen bonds or can be modified with larger groups to probe deeper pockets within an enzyme's active site, influencing both potency and selectivity.

C5 Position: This position is frequently modified to enhance selectivity. For example, in DHFR and TPase inhibitors, the substituent at C5 interacts with specific, non-conserved regions of the active site. nih.govnih.gov

C6 Position: Modifications at this position can also significantly impact activity, as seen in TPase inhibitors where a halogen atom enhances potency. nih.gov

Furthermore, the pyrimidine ring can act as a bioisostere for other aromatic systems, such as purine (B94841) or phenyl rings, allowing it to mimic the interactions of endogenous ligands or other drug classes while offering different physicochemical properties. researchgate.netnih.gov This versatility has enabled the development of pyrimidine-based drugs across a vast spectrum of therapeutic areas, including oncology, and infectious diseases. nih.gov

Mechanistic Investigations and Molecular Targets of 1 Cyclopentyl 5 Nitropyrimidine 2,4 Dione and Analogues in Vitro and Non Human Systems

Mechanism of Enzyme Inhibition by Pyrimidine-2,4-dione Derivatives

The pyrimidine-2,4-dione scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of enzymes. The specific substitutions on this core structure, such as the cyclopentyl group at the N1 position and the nitro group at the C5 position, are crucial in determining the compound's inhibitory profile and potency.

Inhibition of Cell Cycle Regulators (e.g., CDK2) and Associated Pathways

Cyclin-dependent kinases (CDKs) are pivotal regulators of the cell cycle, and their dysregulation is a hallmark of many proliferative diseases. nih.gov Pyrimidine (B1678525) derivatives have been extensively investigated as inhibitors of CDKs, particularly CDK2, which plays a crucial role in the G1/S phase transition. nih.gov While direct inhibitory data for 1-cyclopentyl-5-nitropyrimidine-2,4-dione on CDK2 is not extensively documented, studies on analogous pyrimidine structures provide insight into the potential mechanism. For instance, various 2-anilinopyrimidine derivatives have been shown to be potent inhibitors of CDK2. nih.gov The general mechanism involves the pyrimidine scaffold acting as a hinge-binding motif, occupying the ATP-binding pocket of the kinase and thereby preventing the phosphorylation of its substrates. nih.gov The substituents on the pyrimidine ring play a critical role in establishing additional interactions within the active site, enhancing potency and selectivity.

| Compound Class | Target Enzyme | Observed Effect | Reference |

| Pyrimidine-2,4-diamine analogues | CDK2/cyclin A | Potent inhibition | nih.gov |

| 2-Anilino-4-(thiazol-5-yl)pyrimidine derivatives | CDK2 | ATP-antagonistic inhibition | nih.gov |

Modulation of Inflammatory Mediators (e.g., Nitric Oxide Production via iNOS)

Chronic inflammation is implicated in a wide range of pathologies, and the overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a key factor. nih.govnih.gov A study on fifty-two 5-nitropyrimidine-2,4-dione analogues revealed their potential to inhibit NO production. nih.gov One particular analogue, compound 36 (5-nitro-6-(4-(trifluoromethyl)styryl)pyrimidine-2,4(1H,3H)-dione), demonstrated significant inhibitory activity against both NO production in lipopolysaccharide-induced RAW 264.7 cells and iNOS activity directly. nih.gov Molecular docking studies suggested that this compound binds effectively to the active site of iNOS. nih.gov This indicates that the 5-nitropyrimidine-2,4-dione core can serve as a scaffold for potent iNOS inhibitors.

| Compound Analogue | Biological Target/Assay | IC₅₀ Value | Reference |

| Compound 36 | Nitric Oxide Production (RAW 264.7 cells) | 8.6 µM | nih.gov |

| Compound 36 | iNOS Activity | 6.2 µM | nih.gov |

Interaction with DNA Biosynthesis Enzymes

The pyrimidine ring is a fundamental component of nucleobases, making pyrimidine analogues potential modulators of enzymes involved in DNA biosynthesis. The chemotherapeutic efficacy of many pyrimidine derivatives is attributed to their ability to inhibit crucial enzymes such as dihydrofolate reductase (DHFR), thymidylate synthetase (TSase), and thymidine (B127349) phosphorylase (TPase). medwinpublishers.com By mimicking the natural substrates, these analogues can act as competitive or non-competitive inhibitors, leading to the disruption of the nucleotide pool and subsequent inhibition of DNA replication and repair. While specific studies on this compound are limited, the broader class of pyrimidine derivatives is well-established in this inhibitory role. medwinpublishers.com

Interaction with Nucleic Acids and DNA Metabolism

Beyond enzyme inhibition, pyrimidine derivatives can directly interact with nucleic acids. nih.gov The planar structure of the pyrimidine ring allows for intercalation between the base pairs of DNA, which can disrupt DNA replication and transcription, ultimately leading to cell death. nih.gov The nitro group, being a strong electron-withdrawing group, can influence the electronic properties of the pyrimidine ring, potentially enhancing its interaction with the DNA backbone or with DNA-associated proteins. Some pyrimidine analogues have also been shown to be incorporated into the DNA strand during replication, leading to chain termination or the introduction of mutations.

Effects on Cellular Processes in Non-Human Models

The molecular interactions of this compound and its analogues translate into observable effects on cellular processes, most notably the cell cycle.

Cell Cycle Arrest Mechanisms

Inhibition of key cell cycle regulators, such as CDK2, by pyrimidine derivatives can lead to a halt in cell cycle progression. nih.gov Studies on various pyrimidine analogues have demonstrated their ability to induce cell cycle arrest, often at the G1/S or G2/M checkpoints. nih.gov For example, a thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative was shown to induce cell cycle arrest in non-small cell lung cancer cells. nih.gov This arrest is a direct consequence of the inhibition of kinases that are essential for the cell to pass through these critical checkpoints. By preventing the phosphorylation of key substrates, such as the retinoblastoma protein (Rb), the cell is unable to proceed to the next phase of the cycle, providing an opportunity for DNA repair mechanisms to be activated or for the cell to enter an apoptotic pathway. nih.gov

Induction of Apoptosis in Cancer Cell Lines

The induction of apoptosis, or programmed cell death, is a critical mechanism for the elimination of cancerous cells. Research into pyrimidine-2,4-dione analogues has revealed their potential to trigger this process in various cancer cell lines. While direct studies on this compound are limited, the activities of structurally related compounds provide valuable insights into its potential mechanisms.

Thienopyrimidine derivatives, which share a core pyrimidine structure, have been shown to induce apoptosis in colorectal, ovarian, and brain cancer cell lines. nih.gov One potent derivative, compound 6j, was found to be effective in inducing apoptosis in HCT116 and OV2008 cancer cells. nih.gov The mechanism of action for this compound involved the formation of reactive oxygen species (ROS) and the induction of mitotic catastrophe, an alternative cell death pathway, particularly when apoptotic proteins were absent. nih.gov This suggests that pyrimidine-based compounds can employ multiple strategies to eliminate cancer cells.

Further studies on other thienopyrimidine compounds demonstrated a significant pro-apoptotic effect, even in cancer cell lines with mutations in KRAS and BRAF genes, which are known to confer resistance to standard therapies. nih.gov For instance, compounds 5b, 6b, and 6d exhibited noteworthy apoptosis induction in mutated cell lines. nih.gov

The broader family of pyrimidine derivatives has also been investigated for its apoptosis-inducing capabilities. For example, a series of 1,3-diphenylpyrimidine-2,4(1H,3H)-dione derivatives were synthesized and found to inhibit tumor cell proliferation and induce apoptosis in A375 melanoma cells. The lead compound in this series was shown to elevate intracellular ROS levels, leading to cancer cell apoptosis.

These findings collectively suggest that the pyrimidine-2,4-dione scaffold is a promising framework for the development of novel anticancer agents that function through the induction of apoptosis.

Table 1: Apoptotic Activity of Pyrimidine Analogues in Cancer Cell Lines

| Compound/Analogue Class | Cancer Cell Line(s) | Key Findings on Apoptosis Induction | Reference |

|---|---|---|---|

| Thienopyrimidine derivative (6j) | HCT116 (Colon), OV2008 (Ovarian) | Induces apoptosis via ROS formation and mitotic catastrophe. | nih.gov |

| Thienopyrimidine derivatives (5b, 6b, 6d) | KRAS/BRAF mutated cell lines (e.g., HCT116, HT29) | Exhibited pro-apoptotic effects in resistant cell lines. | nih.gov |

| 1,3-diphenylpyrimidine-2,4(1H,3H)-dione derivative | A375 (Melanoma) | Elevates intracellular ROS levels to induce apoptosis. |

Antimicrobial Activity against Bacterial and Fungal Strains

The pyrimidine-2,4-dione scaffold is a key structural motif in a variety of compounds that have demonstrated significant antimicrobial properties. Investigations into these analogues suggest a potential for this compound to exhibit activity against a range of bacterial and fungal pathogens.

Derivatives of pyrimidine-2,4-dione have been synthesized and tested against various microorganisms. For instance, a study focusing on pyrimidine-2,4-dione hybridized with 2H-thiopyran molecules revealed promising antibacterial and antifungal activities. jksus.org One particular compound from this series showed broad-spectrum activity against both Gram-positive and Gram-negative bacteria, with a notable effect against Candida albicans. jksus.org

Thiazolidine-2,4-dione derivatives, which are structurally related to pyrimidinediones, have also been extensively studied for their antimicrobial effects. nih.govnih.gov These compounds have shown activity primarily against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) in the low microgram per milliliter range. nih.gov Some 5-arylidene-thiazolidine-2,4-dione derivatives have also demonstrated antifungal activity against Candida albicans. nih.gov

Furthermore, other heterocyclic compounds containing the pyrimidine core have been evaluated. Novel amino and acetamidoaurones, which can be considered bioisosteres of pyrimidinediones, have displayed interesting antimicrobial activity against both Gram-positive and Gram-negative bacterial strains.

The collective evidence from these studies on analogous compounds underscores the potential of the pyrimidine-2,4-dione framework as a source of new antimicrobial agents.

Table 2: Antimicrobial Activity of Pyrimidine-2,4-dione Analogues

| Compound Class | Target Microorganisms | Observed Activity | Reference |

|---|---|---|---|

| Pyrimidine-2,4-dione-2H-thiopyran hybrids | Gram-positive and Gram-negative bacteria, Candida albicans | Broad-spectrum antibacterial and antifungal activity. | jksus.org |

| 5-Arylidene-thiazolidine-2,4-dione derivatives | Gram-positive bacteria | Antimicrobial activity with MIC values ranging from 2 to 16 µg/mL. | nih.gov |

| 5-Alkylbenzyledene-thiazolidine-2,4-dione derivatives | Candida albicans | Antifungal activity. | nih.gov |

| Amino and Acetamidoaurones | Gram-positive and Gram-negative bacteria | Interesting antimicrobial activity. |

Antiviral Properties and Inhibition of Viral Replication (e.g., HIV, HCV)

The pyrimidine nucleus is a fundamental component of several established antiviral drugs, and ongoing research continues to explore pyrimidine derivatives for their potential to combat a variety of viral infections, including those caused by Human Immunodeficiency Virus (HIV) and Hepatitis C Virus (HCV). A review of patent literature highlights that a wide array of pyrimidine molecules have been synthesized and tested for their antiviral activity against numerous viruses. nih.gov

While specific data on this compound is not extensively available, the broader class of pyrimidine analogues has shown promise. These compounds can interfere with viral replication through various mechanisms. youtube.com For instance, in the context of HIV, pyrimidine derivatives can act as non-nucleoside reverse transcriptase inhibitors (NNRTIs). youtube.com These inhibitors bind to a site on the reverse transcriptase enzyme, which is crucial for converting the viral RNA into DNA, thereby halting the replication process. youtube.com

The general antiviral potential of pyrimidine-containing compounds is well-documented, with research spanning several decades. nih.gov These molecules have been reported to inhibit a wide range of viruses, indicating the versatility of the pyrimidine scaffold in antiviral drug design. nih.gov The structural similarities between these active compounds and this compound suggest that it may also possess antiviral properties worthy of investigation.

Modulation of Key Signaling Pathways (e.g., NF-κB, RAF-MEK-ERK)

Cellular signaling pathways such as the NF-κB and RAF-MEK-ERK pathways are often dysregulated in cancer and other diseases, making them attractive targets for therapeutic intervention. Research on pyrimidine derivatives indicates their potential to modulate these critical pathways.

The RAF-MEK-ERK pathway is a key signaling cascade that regulates cell proliferation, differentiation, and survival. Constitutive activation of this pathway is a hallmark of many cancers. A study on pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives, which are structurally analogous to this compound, demonstrated their ability to block this pathway. nih.gov The lead compound from this series was shown to decrease the levels of phosphorylated ERK and MEK in a dose-dependent manner, leading to the suppression of cancer cell migration and induction of apoptosis. nih.gov

The NF-κB pathway is another crucial regulator of immune and inflammatory responses, as well as cell survival. Its abnormal activation is implicated in various diseases, including cancer and inflammatory conditions. nih.gov While direct evidence for the modulation of NF-κB by this compound is lacking, the known involvement of this pathway in cellular responses to various stimuli suggests it as a potential target for pyrimidine-based compounds. For example, inhibition of the Raf/MEK/ERK pathway has been shown to sometimes impact NF-κB activation, indicating potential crosstalk between these pathways that could be exploited by targeted therapies. researchgate.netresearchgate.net

Multidrug Resistance Reversal via P-glycoprotein (P-gp) Inhibition

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become resistant to a broad range of anticancer drugs. One of the primary mechanisms underlying MDR is the overexpression of the P-glycoprotein (P-gp) efflux pump, which actively transports chemotherapeutic agents out of the cell.

Research has shown that certain pyrimidine analogues can act as modulators of P-gp, thereby reversing MDR. A study on 4-aminothieno[2,3-d]pyrimidine analogues demonstrated their ability to modulate P-gp substrate specificity. nih.gov This suggests that these compounds can interfere with the efflux function of P-gp, potentially restoring the efficacy of conventional chemotherapy drugs.

The ability of pyrimidine-based compounds to inhibit P-gp highlights a promising strategy to overcome MDR in cancer treatment. By co-administering these P-gp inhibitors with standard anticancer drugs, it may be possible to increase the intracellular concentration of the chemotherapeutic agents and enhance their cytotoxic effects.

Exploration of Other Relevant Biochemical Targets (e.g., PLK1, TRPA1)

Beyond the well-established targets, the diverse chemical space of pyrimidine derivatives allows for the exploration of other novel biochemical targets relevant to disease.

Polo-like kinase 1 (PLK1) is a key regulator of mitosis, and its overexpression is common in many cancers. Inhibition of PLK1 has emerged as a promising anticancer strategy. Research has shown that targeting PLK1 can overcome resistance to certain cancer therapies. nih.gov While direct interaction of this compound with PLK1 has not been reported, the structural features of pyrimidine derivatives make them potential candidates for the design of novel PLK1 inhibitors.

Transient Receptor Potential Ankyrin 1 (TRPA1) is a cation channel primarily expressed in sensory neurons and is involved in sensing a wide range of irritants, contributing to pain and inflammation. nih.gov As a sensor for oxidative stress, TRPA1 represents a potential target for inflammatory conditions. nih.gov The reactivity of the 5-nitro group in this compound could potentially allow for interaction with nucleophilic residues in proteins like TRPA1, suggesting a possible, yet unexplored, role in modulating inflammatory pathways.

The exploration of such alternative targets could open up new therapeutic avenues for pyrimidine-2,4-dione derivatives beyond their currently recognized activities.

Future Research Directions and Potential Applications in Chemical Biology

Development of Next-Generation Pyrimidine-2,4-dione Chemical Probes

The development of chemical probes is essential for dissecting complex biological processes. The pyrimidine-2,4-dione scaffold, present in 1-cyclopentyl-5-nitropyrimidine-2,4-dione, is a versatile core for the design of such probes. Future research could focus on modifying the this compound structure to incorporate reporter tags, such as fluorophores or biotin, enabling the visualization and isolation of its cellular targets. Furthermore, the introduction of photoreactive groups could allow for photoaffinity labeling, a powerful technique for identifying direct binding partners in a cellular context.

Exploration of Novel Therapeutic Targets and Mechanisms of Action for this compound Analogues

Analogues of 5-nitropyrimidine-2,4-dione have demonstrated a range of biological activities, suggesting that derivatives of this compound could modulate various therapeutic targets. A study on related compounds revealed inhibitory activity against nitric oxide production and inducible nitric oxide synthase (iNOS), indicating potential applications in inflammatory diseases. nih.gov Other pyrimidine-2,4-dione derivatives have been investigated as inhibitors of HIV reverse transcriptase, PARP-1, and dual-target inhibitors of BRD4/PLK1, highlighting the broad therapeutic potential of this chemical class. nih.govmdpi.comrsc.orgresearchgate.netmdpi.comnih.govrsc.org Future research should involve screening a library of this compound analogues against a panel of kinases, proteases, and other enzymes to identify novel therapeutic targets. Mechanistic studies would then be crucial to elucidate how these compounds exert their biological effects, including their impact on signaling pathways and cellular processes.

Rational Design and Optimization of Bioactive Derivatives Based on Computational and SAR Insights

The principles of rational drug design, guided by computational modeling and structure-activity relationship (SAR) studies, can be effectively applied to optimize the biological activity of this compound derivatives. SAR studies on related pyrimidine-2,4-diones have shown that modifications at various positions of the pyrimidine (B1678525) ring can significantly impact their inhibitory potency and selectivity. nih.govmdpi.comrsc.orgnih.govnih.gov For instance, the introduction of different substituents on the N1 and N3 positions, as well as modifications of the C5 and C6 positions, can lead to enhanced biological activity. nih.gov

Computational docking studies can predict the binding modes of these analogues within the active sites of potential target proteins, providing a rationale for observed SAR data and guiding the design of more potent and selective inhibitors. nih.govnih.gov For example, in the case of pyrido[2,3-d]pyrimidine-2,4-dione derivatives, docking studies provided insights into their binding in the catalytic domain of eEF-2K. nih.gov

Integration of Omics Technologies in Understanding Compound Activity

To gain a comprehensive understanding of the cellular effects of this compound and its analogues, the integration of "omics" technologies will be invaluable. Transcriptomics (RNA-seq), proteomics, and metabolomics can provide a global view of the changes in gene expression, protein levels, and metabolic profiles in response to compound treatment. This multi-omics approach can help to identify the cellular pathways modulated by these compounds, uncover potential off-target effects, and reveal biomarkers of compound activity. nih.govnih.govmdpi.comresearchgate.net For example, multi-omics analysis has been used to develop a pyrimidine metabolism-related signature for the prognosis of lung adenocarcinoma, demonstrating the power of these technologies in understanding the role of pyrimidines in disease. nih.gov

Expanding the Synthetic Scope for Structural Diversity and Complexity

The generation of a diverse library of this compound analogues is crucial for exploring their full therapeutic potential. Future synthetic efforts should focus on developing novel and efficient methods to introduce a wide range of functional groups and structural motifs onto the pyrimidine-2,4-dione scaffold. This includes the exploration of different substituents at the N1 and N3 positions, as well as the functionalization of the C6 position. researchgate.net A deconstruction–reconstruction strategy for pyrimidine diversification has been reported, which could be a valuable tool for generating structural diversity. nih.gov The synthesis of fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines, from pyrimidine-2,4-dione precursors, can also lead to novel compounds with unique biological activities. nih.govnih.gov

Application as Building Blocks for Complex Heterocyclic Systems

The pyrimidine-2,4-dione core of this compound can serve as a versatile building block for the synthesis of more complex heterocyclic systems. mdpi.comnih.govresearchgate.netamanote.comresearchgate.net The reactive sites on the pyrimidine ring can be exploited to construct fused ring systems with diverse pharmacological properties. For example, the condensation of 6-aminouracil (B15529) derivatives with various electrophiles can lead to the formation of pyrido[2,3-d]pyrimidines, which have shown a wide range of biological activities, including anticancer and anti-inflammatory effects. researchgate.net The development of novel synthetic methodologies that utilize this compound as a starting material could open up new avenues for the discovery of bioactive molecules.

Q & A

Q. What are the established synthetic routes for 1-cyclopentyl-5-nitropyrimidine-2,4-dione, and what key reaction conditions influence yield and purity?

The synthesis typically involves nitration of pyrimidine precursors followed by cyclopentyl group introduction. Key methods include:

- Nitration of pyrimidine derivatives : Taylor & McKillop (1965) demonstrated nitration at the 5-position using fuming nitric acid in acetic anhydride, achieving 70–80% yields under controlled temperatures (0–5°C) to avoid over-nitration .

- Cyclopentyl substitution : Alkylation of the pyrimidine ring with cyclopentyl halides in polar aprotic solvents (e.g., DMF) at 60–80°C, using bases like K₂CO₃ to deprotonate reactive sites .

Critical factors : Temperature control during nitration, stoichiometric ratios of nitrating agents, and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product from nitro-byproducts.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in DMSO-d₆ confirm substituent positions (e.g., cyclopentyl multiplet at δ 1.5–2.5 ppm, nitro group deshielding effects) .

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, as shown in cocrystal studies of analogous nitropyrimidines .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .

- Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 266.2) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity and biological interactions of this compound?

- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict nitro group reactivity. For similar compounds, DFT-derived NMR shifts showed >90% correlation with experimental data .

- Molecular docking : Screens interactions with targets like PPAR-γ. In hypoglycemic studies, nitropyrimidine analogs activated PPAR-γ via hydrogen bonding with Ser289 and His449 residues, validated by in vivo insulin modulation .

- ADMET prediction : Tools like SwissADME evaluate pharmacokinetics (e.g., logP = 1.8 suggests moderate lipophilicity) .

Q. What strategies resolve contradictory reports on the biological activity of nitropyrimidine derivatives across different experimental models?

- Standardized assays : Use consistent cell lines (e.g., HepG2 for metabolic studies) and controls (e.g., pioglitazone for PPAR-γ activation) to minimize variability .

- Orthogonal validation : Pair in vitro enzyme inhibition (e.g., IC₅₀ in kinase assays) with in vivo biomarker analysis (e.g., blood glucose levels in diabetic mice) .

- Stability studies : Monitor compound degradation in buffer/DMSO to rule out artifactual activity loss. For example, nitro group reduction in serum can diminish efficacy .

Q. How do structural modifications (e.g., substituent variation) influence the biological activity and selectivity of this compound analogs?

- Nitro group positioning : 5-Nitro substitution enhances electron-withdrawing effects, improving binding to hydrophobic enzyme pockets .

- Cyclopentyl vs. aryl groups : Bulky cyclopentyl moieties reduce off-target interactions compared to planar aryl groups, as seen in kinase selectivity screens .

- Hybrid analogs : Conjugation with thiazolidinedione (as in pioglitazone derivatives) amplifies hypoglycemic activity via dual PPAR-γ and AMPK activation .

Q. What methodologies address challenges in scaling up the synthesis of this compound for preclinical studies?

- Flow chemistry : Enables safer nitration by controlling exothermic reactions via continuous reagent mixing .

- Microwave-assisted synthesis : Reduces reaction times (e.g., 30 minutes vs. 6 hours for cyclopentyl alkylation) .

- Green solvents : Switch from DMF to cyclopentyl methyl ether (CPME) improves yield (85% vs. 70%) and reduces toxicity .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the cytotoxicity of nitropyrimidine derivatives in cancer vs. normal cell lines?

- Dose-dependent effects : Low doses (≤10 µM) may show selectivity for cancer cells (e.g., IC₅₀ = 8 µM in MCF-7 vs. >50 µM in HEK293), while higher doses induce non-specific apoptosis .

- Assay interference : Nitro groups can react with MTT assay reagents, leading to false-positive cytotoxicity; validate via trypan blue exclusion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.